Gomisin K1

Vue d'ensemble

Description

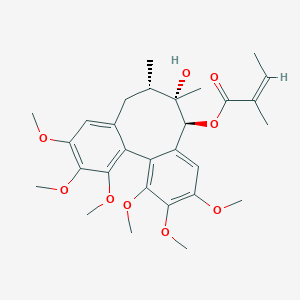

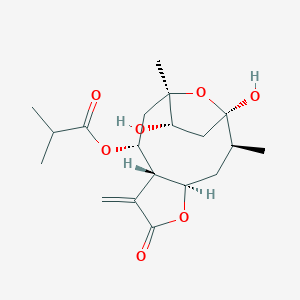

Gomisin K2 is a type of lignan, a class of compounds found in plants . Lignans like Gomisin K2 are often studied for their potential health benefits .

Synthesis Analysis

While specific synthesis methods for Gomisin K2 were not found, microbial and chemical reactions have been used to transform related compounds .Molecular Structure Analysis

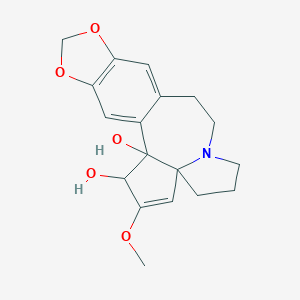

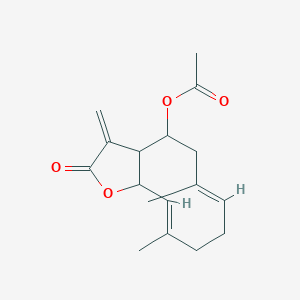

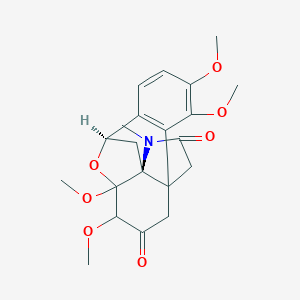

The molecular structure of Gomisin K1, a compound similar to Gomisin K2, has been reported as C23H30O6 .Chemical Reactions Analysis

The transformation of related compounds has been achieved through a combination of biotransformation and chemical reactions .Applications De Recherche Scientifique

Cognitive Impairment Treatment : Gomisin A significantly reversed scopolamine-induced cognitive impairments in mice and inhibited acetylcholinesterase activity, suggesting its potential as a cognitive impairment treatment (Kim et al., 2006).

Osteoblast Differentiation in Oxidative Stress : Gomisin A enhanced the expression of heme oxygenase-1, increased mitochondrial biogenesis factors, and promoted osteoblast differentiation under high glucose-induced oxidative stress, indicating its potential therapeutic role for bone fragility fractures and implant failure triggered by diabetes (Takanche et al., 2019).

Vasorelaxation and Nitric Oxide Production : Gomisin A induced Ca2+-dependent activation and translocation of endothelial NO synthase in human coronary artery endothelial cells, linked to NO production and endothelial-dependent vasorelaxation (Park et al., 2009).

Hepatic Lipogenesis Regulation : Gomisin J attenuated lipid accumulation in HepG2 cells and suppressed the expression of lipogenic enzymes. It regulated lipogenesis and lipolysis via inhibition of fetuin-A and activation of an AMP-activated protein kinase-dependent pathway, suggesting benefits in treating nonalcoholic fatty liver disease (Kim et al., 2015).

Vascular Contraction Modulation : Gomisin A reduced vascular contraction through inhibition of the RhoA/Rho-kinase pathway in endothelium-denuded rat aorta (Seok et al., 2010).

Hepatic and Renal Injury Protection : Gomisin A induced protective effects against hepatic and renal injury induced by CCl(4) exposure through differential regulation of the MAPK signal transduction pathway (Hwang et al., 2013).

Safety and Hazards

Analyse Biochimique

Biochemical Properties

It is known that lignans like Gomisin K2, (+)- interact with various enzymes, proteins, and other biomolecules . For instance, Gomisin A, a related compound, has been shown to interact with enzymes involved in lipid metabolism, leading to reduced lipid accumulation

Cellular Effects

Studies on related compounds suggest potential impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, Gomisin N, another lignan derived from Schisandra chinensis, has been shown to inhibit melanogenesis, potentially through modulation of the PI3K/Akt and MAPK/ERK pathways

Molecular Mechanism

The molecular mechanism of action of Gomisin K2, (+)- is not well-defined. It is known that vitamin K2, a related compound, plays a role in the electron transport chain, suggesting that Gomisin K2, (+)- may have similar effects

Temporal Effects in Laboratory Settings

The temporal effects of Gomisin K2, (+)- in laboratory settings are not well-documented. Studies on related compounds suggest potential changes over time. For example, Gomisin N has been shown to reduce melanin production over a 72-hour period in laboratory settings . Similar temporal effects may be observed with Gomisin K2, (+)-, including changes in stability, degradation, and long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of Gomisin K2, (+)- at different dosages in animal models are not well-studied. Studies on related compounds suggest potential dosage-dependent effects. For example, studies on vitamin K2 have shown varying effects at different dosages in animal models

Metabolic Pathways

The metabolic pathways involving Gomisin K2, (+)- are not well-defined. It is known that vitamin K2, a related compound, is involved in various metabolic pathways, including those involving enzymes and cofactors

Transport and Distribution

It is known that vitamin K2, a related compound, is lipophilic and its absorption, transportation, and distribution are influenced by lipids

Subcellular Localization

Studies on related compounds suggest potential localization within specific compartments or organelles . For example, protein kinase CK2, a related compound, is found in nearly every subcellular compartment

Propriétés

IUPAC Name |

3,4,14,15,16-pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O6/c1-12-8-14-10-16(24)20(26-4)22(28-6)18(14)19-15(9-13(12)2)11-17(25-3)21(27-5)23(19)29-7/h10-13,24H,8-9H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCPUCQCVTDMJGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1C)OC)OC)OC)OC)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401318482 | |

| Record name | Gomisin K1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

75629-20-8 | |

| Record name | Gomisin K1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75629-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gomisin K1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What plant sources are known to contain Gomisin K2?

A1: Gomisin K2 has been isolated from Schisandra pubescens [] and Schizandra chinensis [].

Q2: What is the molecular formula and structure of Gomisin K2?

A2: While the provided abstracts don't explicitly state the molecular formula of Gomisin K2, they do mention that its structure was elucidated using spectroscopic methods [, ]. To obtain the molecular formula and detailed structural information, it would be necessary to consult the full research articles or relevant chemical databases.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

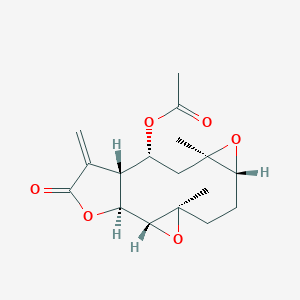

![2-[(2R,4aR,8S,8aR)-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid](/img/structure/B203403.png)